4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile
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Overview
Description
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a chemical compound known for its unique structure and properties It consists of a central 1,3-phenylene ring substituted with methoxy and nitro groups, connected via oxygen bridges to two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-nitro-phthalonitrile with a bisphenol compound. The bisphenol compound, which contains secondary amine groups, reacts with 4-nitro-phthalonitrile under nucleophilic substitution conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These interactions enable the compound to exert its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Similar structure but with carboxy groups instead of methoxy and nitro groups.
4,4’-[(5-Methoxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives .
Properties
CAS No. |
648891-33-2 |
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Molecular Formula |
C21H13N3O5 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-[3-(4-cyanophenoxy)-5-methoxy-4-nitrophenoxy]benzonitrile |
InChI |
InChI=1S/C21H13N3O5/c1-27-19-10-18(28-16-6-2-14(12-22)3-7-16)11-20(21(19)24(25)26)29-17-8-4-15(13-23)5-9-17/h2-11H,1H3 |
InChI Key |
UPCSWQGDUSAVFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)OC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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